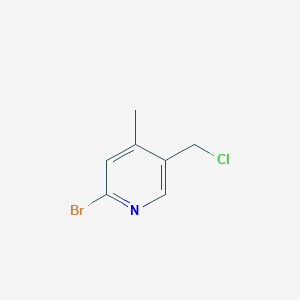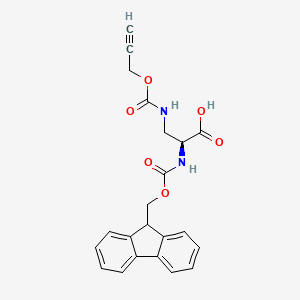
Fmoc-L-Dap(Poc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Dap(Poc)-OH is a derivative of the amino acid L-diaminopropionic acid (L-Dap) that is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the 2-(2-pyridyloxycarbonyl) (Poc) group. This compound is commonly used in peptide synthesis due to its ability to protect the amino groups during the synthesis process, allowing for the selective deprotection and subsequent reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Dap(Poc)-OH typically involves the protection of the amino groups of L-diaminopropionic acid. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Poc group is then introduced using 2-(2-pyridyloxycarbonyl) chloride under basic conditions. The reaction conditions often involve maintaining a controlled temperature and pH to ensure the selective protection of the amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for scale-up, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Dap(Poc)-OH undergoes various types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Poc group can be removed using mild acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, mild acids for Poc removal.
Coupling: HBTU and DIPEA in an organic solvent such as dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include deprotected L-diaminopropionic acid derivatives and peptide chains with the desired sequence.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-L-Dap(Poc)-OH is used in the synthesis of complex peptides and proteins. Its ability to protect amino groups selectively makes it valuable in solid-phase peptide synthesis, allowing for the stepwise construction of peptide chains.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The protected amino groups allow for the incorporation of L-diaminopropionic acid into peptides without unwanted side reactions.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. The selective protection and deprotection of amino groups enable the synthesis of peptides with high specificity and activity.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides.
Mechanism of Action
The mechanism of action of Fmoc-L-Dap(Poc)-OH involves the selective protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Fmoc group provides steric hindrance and hydrophobic interactions, while the Poc group offers additional protection under mild acidic conditions. These protective groups can be selectively removed to expose the amino groups for subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar to Fmoc-L-Dap(Poc)-OH but with a Boc (tert-butoxycarbonyl) protecting group instead of Poc.
Fmoc-L-Orn(Boc)-OH: Contains an ornithine residue with a Boc protecting group.
Fmoc-L-Dab(Boc)-OH: Contains a diaminobutyric acid residue with a Boc protecting group.
Uniqueness
This compound is unique due to the combination of Fmoc and Poc protecting groups, which offer selective protection and deprotection under different conditions. This allows for greater flexibility and control in peptide synthesis compared to compounds with only one type of protecting group.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-ynoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBBTJIFFMPNNY-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2734708.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)
![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)
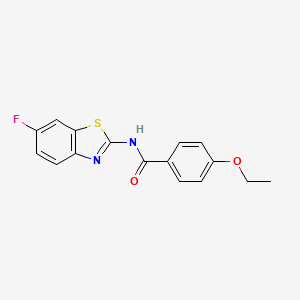
![11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734717.png)
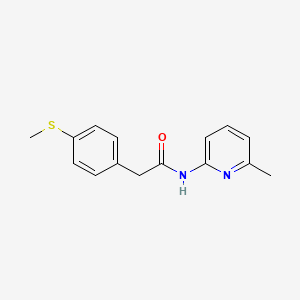
![5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734720.png)

![2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2734722.png)

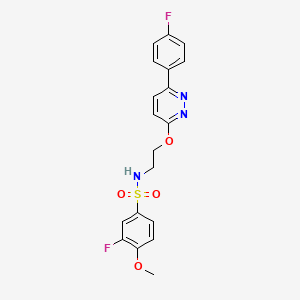
![3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2734725.png)
